molecular formula C5H7ClN2OS B1430666 Thiophene-2-carbohydrazide hydrochloride CAS No. 1803610-91-4

Thiophene-2-carbohydrazide hydrochloride

Cat. No. B1430666
M. Wt: 178.64 g/mol
InChI Key: DSRMEGJCFLOIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-2-carbohydrazide is a novel small-molecule amide tautomer. It has a molecular formula of C5H6N2OS and a molecular weight of 142.18 .


Synthesis Analysis

Thiophene-2-carbohydrazide has been synthesized with an acceptable yield under microwave radiation (MW) conditions . Another efficient process for the preparation of thiophenecarbohydrazides involves the reaction of activated esters or amides with hydrazine, yielding products with high purity .


Molecular Structure Analysis

The endo-isomer amide structure of thiophene-2-carbohydrazide was proved by XRD and is considered to be the kinetically favored isomer . The X-ray crystal structure of 2-thiophenecarbohydrazide has also been determined.


Chemical Reactions Analysis

Thiophene-2-carbohydrazide and its derivatives have been used in various chemical reactions to synthesize new compounds with potential biological activities . For instance, thiophene-2-carboxylate has been reacted with ketones to give diols .


Physical And Chemical Properties Analysis

Thiophene-2-carbohydrazide has a molecular weight of 142.18 . It has been characterized through various computational and experimental methods.

Scientific Research Applications

  • Synthesis and Structural Studies :

    • Thiophene-2-carbohydrazide has been synthesized and analyzed using various techniques. A study demonstrated its synthesis under microwave radiation conditions and explored its amide imidic thiophene-2-carbohydrazide prototropic tautomerization. The structure was confirmed using X-ray diffraction (XRD) and compared with DFT-structure parameters (Al‐Zaqri et al., 2020).
    • Another study involved the synthesis of a related compound, 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene) benzothiophene-2-carbohydrazide, and confirmed its structure through various spectral analyses (Naganagowda & Petsom, 2011).
  • Anticancer Research :

    • A series of N-acylhydrazones containing thiophene nuclei, including thiophene-2-carbohydrazide derivatives, were evaluated for their anticancer properties against human cancer cell lines. Some compounds showed significant cytotoxicity, highlighting their potential as anticancer agents (Cardoso et al., 2017).
  • Antimicrobial Studies :

    • Research has explored the antimicrobial properties of thiophene-2-carbohydrazide derivatives. For instance, thiophene containing thiazolyl carbohydrazide derivatives were found to be effective against bacterial strains and exhibited moderate activity against fungal strains (Mhaske, 2021).
    • Benzo[b]thiophene acylhydrazones, using thiophene-2-carbohydrazide as a core structure, were synthesized and showed promising results against multidrug-resistant Staphylococcus aureus (Barbier et al., 2022).
  • Spectroscopic and Computational Analysis :

    • Theoretical investigations have been conducted on thiophene-2-carbohydrazide, including its molecular structure and vibrational spectra. These studies utilized techniques like Fourier-Transform infrared and Raman spectra, and DFT methods (Balachandran et al., 2014).
  • Chemical Synthesis and Catalysis :

    • Thiophene-2-carbohydrazides have been used in the synthesis of complex molecules. For example, a study reported the cobalt-catalyzed C-H/N-H functionalization of thiophene-2-carbohydrazides, highlighting their utility in creating complex molecular structures (Zhao et al., 2020).
  • Chemosensor Development :

    • A thiophene-based chemosensor was developed using thiophene-2-carbohydrazide for detecting indium (III) ions. This sensor showed significant fluorescence enhancement, indicating its potential application in metal ion detection (Cho et al., 2018).

Safety And Hazards

Thiophene-2-carbohydrazide is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, targeting the respiratory system . It is combustible and harmful if swallowed .

properties

IUPAC Name

thiophene-2-carbohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS.ClH/c6-7-5(8)4-2-1-3-9-4;/h1-3H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRMEGJCFLOIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-2-carbohydrazide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiophene-2-carbohydrazide hydrochloride
Reactant of Route 2
Thiophene-2-carbohydrazide hydrochloride
Reactant of Route 3
Reactant of Route 3
Thiophene-2-carbohydrazide hydrochloride
Reactant of Route 4
Thiophene-2-carbohydrazide hydrochloride
Reactant of Route 5
Reactant of Route 5
Thiophene-2-carbohydrazide hydrochloride
Reactant of Route 6
Thiophene-2-carbohydrazide hydrochloride

Citations

For This Compound
2
Citations
F Grande, F Aiello, O De Grazia, A Brizzi… - Bioorganic & medicinal …, 2007 - Elsevier
Recently, we discovered a novel class of anticancer compounds with remarkable potency in a panel of cancer cell lines. A prototype compound, SC144, showed significant in vivo …
Number of citations: 141 www.sciencedirect.com
F Grande, A Garofalo, G Sindona - 2006 - 160.97.80.9
One major hurdle to overcome in a drug discovery program is the identification of a suitable lead compound having the desired biological activity. Despite the remarkable progress …
Number of citations: 2 160.97.80.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.